

Application Notes and Protocols for High-Throughput Screening of CC-122 Analogues

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Compound of Interest

Compound Name: PF-122

Cat. No.: B1193418

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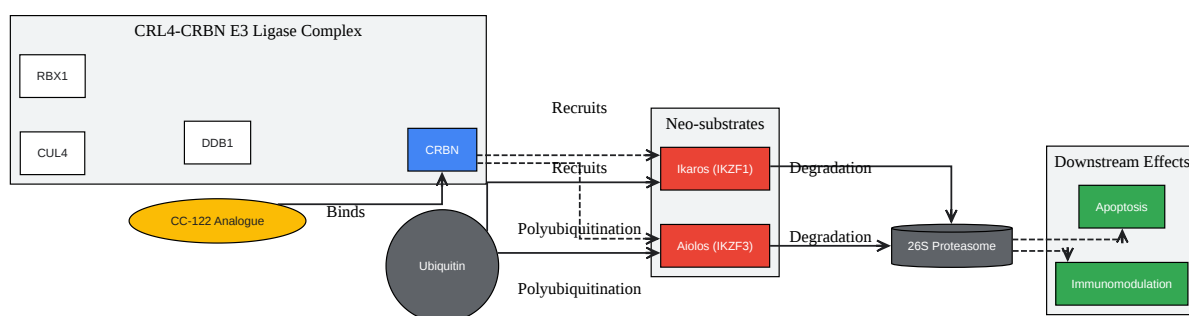
These application notes provide a comprehensive framework for the high-throughput screening (HTS) and characterization of CC-122 analogues. CC-122 is a novel "molecular glue" that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of neo-substrates, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).^{[1][2][3][4]} This targeted protein degradation has shown therapeutic potential in various hematological malignancies.^{[1][2]} The following protocols outline a tiered screening cascade designed to identify and validate novel analogues with similar or improved efficacy.

The screening process begins with a primary assay to assess the cytotoxic or anti-proliferative effects of the compounds on a relevant cancer cell line. Promising candidates are then subjected to secondary assays to confirm their mechanism of action, specifically their ability to induce the degradation of Ikaros and Aiolos. Finally, tertiary biochemical assays can be employed to further characterize the direct interaction of the compounds with the CRBN E3 ligase complex.

Signaling Pathway of CC-122

CC-122 functions by binding to CRBN, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).^{[5][6][7]} This binding event alters the substrate specificity of the complex, promoting the recruitment of Ikaros (IKZF1) and Aiolos (IKZF3) as neo-substrates.^[1]

[2][3] The CRL4-CRBN complex then polyubiquitinates these transcription factors, marking them for degradation by the 26S proteasome.[6][8] The degradation of Ikaros and Aiolos, which are critical for B-cell and T-cell development and function, leads to downstream anti-proliferative and immunomodulatory effects.[2][3][4]

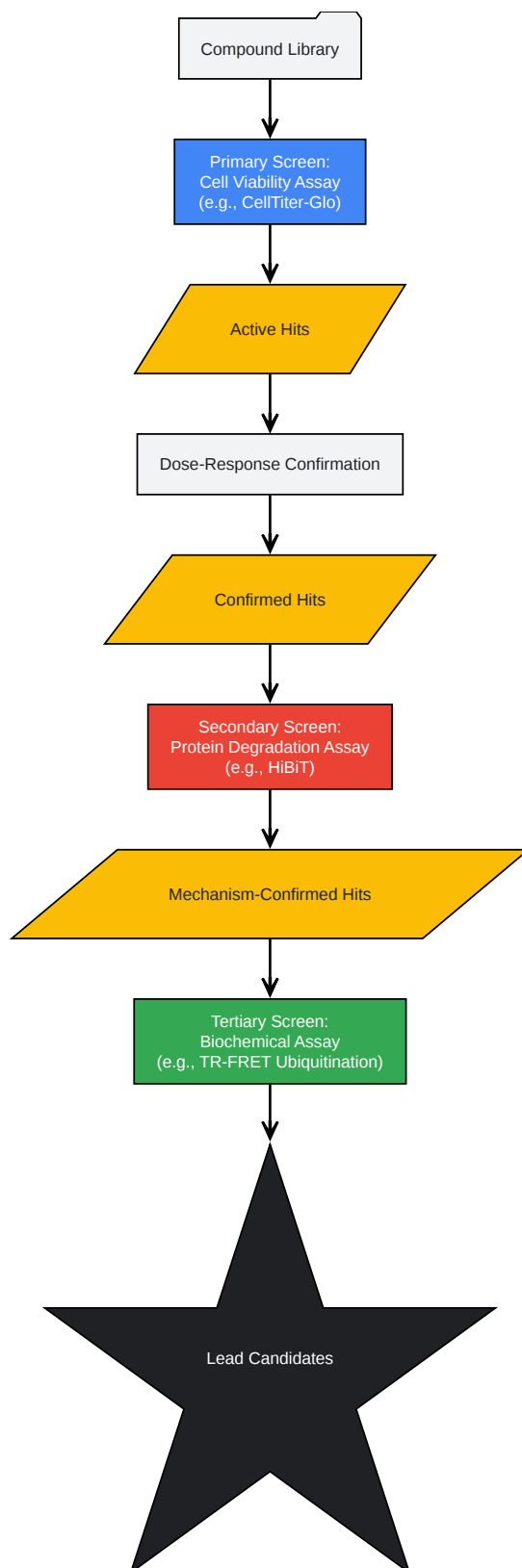


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CC-122 induced protein degradation pathway.

High-Throughput Screening Workflow

A tiered approach is recommended to efficiently screen large compound libraries for CC-122 analogues. This workflow prioritizes compounds based on their cellular activity and mechanism of action.



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High-throughput screening cascade for CC-122 analogues.

Experimental Protocols

Primary Screening: Cell Viability Assay

This initial screen identifies compounds that exhibit cytotoxic or anti-proliferative activity in a relevant cancer cell line (e.g., diffuse large B-cell lymphoma - DLBCL). The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous "add-mix-measure" assay suitable for HTS.^{[9][10]} It quantifies ATP, an indicator of metabolically active cells.^[9]

Table 1: CellTiter-Glo® Assay Parameters

Parameter	Value
Cell Line	SU-DHL-4 (DLBCL)
Plate Format	384-well, opaque-walled
Seeding Density	5,000 cells/well
Compound Concentration	10 μ M (single point)
Incubation Time	72 hours
Detection Reagent	CellTiter-Glo® Reagent
Readout	Luminescence

Protocol:

- Cell Plating:
 - Culture SU-DHL-4 cells to a density of approximately 1×10^6 cells/mL.
 - Dilute cells to a final concentration of 1×10^5 cells/mL in culture medium.
 - Dispense 50 μ L of the cell suspension into each well of a 384-well plate.
- Compound Addition:
 - Prepare a 10 mM stock solution of each compound in DMSO.

- Create a 2 mM intermediate plate in DMSO.
- Using a liquid handler, transfer 0.25 μ L of the 2 mM compound solution to the cell plates (final concentration of 10 μ M, 0.5% DMSO).
- Include appropriate controls: DMSO only (negative control) and a known cytotoxic agent (positive control).
- Incubation:
 - Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Assay Procedure:
 - Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for 30 minutes. [\[10\]](#)[\[11\]](#)
 - Add 25 μ L of CellTiter-Glo® Reagent to each well.[\[11\]](#)
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[\[11\]](#)[\[12\]](#)
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[\[11\]](#)[\[12\]](#)
- Data Acquisition:
 - Measure luminescence using a plate reader.

Secondary Screening: Protein Degradation Assay

This assay confirms that the active compounds from the primary screen induce the degradation of the target proteins, Ikaros or Aiolos. The HiBiT protein tagging system is a sensitive and quantitative method for monitoring protein levels in live cells.[\[13\]](#)[\[14\]](#)[\[15\]](#) This protocol requires a cell line in which the endogenous IKZF1 or IKZF3 gene is tagged with the HiBiT peptide using CRISPR/Cas9.

Table 2: HiBiT Protein Degradation Assay Parameters

Parameter	Value
Cell Line	SU-DHL-4 with endogenous IKZF1-HiBiT tag
Plate Format	384-well, white
Seeding Density	10,000 cells/well
Compound Concentrations	8-point, 3-fold serial dilution (e.g., 30 μ M to 13.7 nM)
Incubation Time	24 hours
Detection Reagent	Nano-Glo® HiBiT Lytic Detection System
Readout	Luminescence

Protocol:

- Cell Plating:
 - Plate 10,000 IKZF1-HiBiT SU-DHL-4 cells in 40 μ L of culture medium per well of a 384-well plate.
- Compound Addition:
 - Prepare serial dilutions of the hit compounds in DMSO.
 - Add 0.2 μ L of the compound solutions to the cell plates.
- Incubation:
 - Incubate the plates for 24 hours at 37°C and 5% CO₂.
- Assay Procedure:
 - Prepare the Nano-Glo® HiBiT Lytic Reagent by diluting the LgBiT protein and lytic substrate into the lytic buffer according to the manufacturer's instructions.[\[16\]](#)
 - Add 20 μ L of the lytic reagent to each well.

- Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.[16]
- Data Acquisition:
 - Measure luminescence on a plate reader.
 - Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[13][14]

Tertiary Screening: Biochemical Ubiquitination Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay can be used to directly measure the compound-dependent ubiquitination of Ikaros or Aiolos by the CRL4-CRBN complex. This in vitro assay provides further evidence of on-target activity.

Table 3: TR-FRET Ubiquitination Assay Parameters

Parameter	Value
Reagents	Recombinant CRL4-CRBN, E1 (UBE1), E2 (UbcH5a), ATP, Biotin-Ubiquitin, Terbium-labeled anti-GST antibody (for GST-tagged IKZF1), Streptavidin-d2
Plate Format	384-well, low-volume, black
Compound Concentrations	10-point, 3-fold serial dilution
Incubation Time	60 minutes at 30°C
Readout	TR-FRET ratio (665 nm / 620 nm)

Protocol:

- Reagent Preparation:
 - Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 0.5 mM DTT).

- Prepare a master mix containing E1, E2, biotin-ubiquitin, and GST-IKZF1 in the assay buffer.
- Compound Plating:
 - Dispense serial dilutions of the compounds into the assay plate.
- Reaction Initiation:
 - Add the master mix to the compound plates.
 - Initiate the ubiquitination reaction by adding a solution of CRL4-CRBN and ATP.
- Incubation:
 - Incubate the plate for 60 minutes at 30°C.
- Detection:
 - Stop the reaction by adding a detection mix containing EDTA, Terbium-labeled anti-GST antibody, and Streptavidin-d2.
 - Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.
- Data Acquisition:
 - Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).[\[17\]](#)[\[18\]](#)

Data Presentation and Interpretation

Quantitative data from each assay should be compiled into structured tables for easy comparison of compound activity.

Table 4: Summary of Compound Activity

Compound ID	Primary Screen (% Inhibition @ 10 μ M)	Secondary Screen (DC50, μ M)	Secondary Screen (Dmax, %)	Tertiary Screen (EC50, μ M)
CC-122	95.2	0.15	92.5	0.25
Analogue 1	88.7	0.52	89.1	0.68
Analogue 2	45.1	>10	N/A	>10
Analogue 3	92.3	0.21	95.3	0.31

This structured approach to high-throughput screening will enable the efficient identification and characterization of novel CC-122 analogues with the desired therapeutic profile. The combination of cell-based and biochemical assays provides a comprehensive understanding of compound activity, from cellular phenotype to direct target engagement.

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